1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
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Overview
Description
1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 5-mercapto-1,3,4-thiadiazole.
Introduction of the Allylthio Group: The mercapto group in the thiadiazole ring is then alkylated with allyl bromide to introduce the allylthio group, resulting in 5-(Allylthio)-1,3,4-thiadiazole.
Formation of the Phenylurea Moiety: Finally, the allylthio-substituted thiadiazole is reacted with phenyl isocyanate to form the desired product, this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated that it may possess anticancer properties, making it a candidate for the development of new chemotherapeutic agents.
Industry: It can be used in the formulation of agrochemicals, such as herbicides and pesticides, due to its biological activity.
Mechanism of Action
The mechanism of action of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions and ultimately causing cell death in microorganisms or cancer cells.
Comparison with Similar Compounds
1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea can be compared with other thiadiazole derivatives, such as:
5-Mercapto-1,3,4-thiadiazole: Lacks the allylthio and phenylurea groups, resulting in different chemical properties and biological activities.
1,3,4-Thiadiazole-2-thiol:
1-(5-Methylthio-1,3,4-thiadiazol-2-yl)-3-phenylurea: Similar structure but with a methylthio group instead of an allylthio group, leading to differences in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOAEQDPWZRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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